

Technical Support Center: Expression and Characterization of Full-Length Active ADAMTS4

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Compound of Interest

Compound Name: *Adamtsostatin 4*

Cat. No.: *B14756143*

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This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the expression and characterization of full-length and active A Disintegrin and Metalloproteinase with Thrombospondin Motifs 4 (ADAMTS4).

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in expressing full-length, active ADAMTS4?

A1: Expressing full-length, active ADAMTS4 presents several challenges inherent to the ADAMTS family of proteases. These enzymes are typically large, secreted glycoproteins with complex domain structures and numerous disulfide bonds, making them difficult to express and purify in their active forms.[1][2] Key challenges include:

- **Large Size and Complexity:** The multi-domain structure of ADAMTS4 can lead to misfolding and aggregation when expressed recombinantly.[1]
- **Post-Translational Modifications:** ADAMTS4 requires proteolytic processing of its pro-domain to become fully active. Inadequate processing in the chosen expression system can result in the production of inactive enzyme.[3]
- **Glycosylation:** Although ADAMTS4 is noted as the only non-glycosylated member of its family, proper folding and secretion of other ADAMTS proteins can be influenced by glycosylation, a factor to consider for general family expression.[1][4]

- Low Yield: Obtaining high yields of purified, active ADAMTS4 is often difficult due to the factors listed above.[1]
- Instability: Purified ADAMTS4 can be prone to degradation or aggregation.

Q2: Which expression system is recommended for producing active ADAMTS4?

A2: Mammalian cell lines, such as Human Embryonic Kidney (HEK293) cells or Chinese Hamster Ovary (CHO) cells, are generally the preferred systems for expressing full-length, active ADAMTS4.[1][5] This is because mammalian cells possess the necessary cellular machinery for proper protein folding, disulfide bond formation, and the proteolytic processing required for ADAMTS4 activation. While bacterial systems like E. coli can be used for expressing individual domains, they are not suitable for producing the full-length, active enzyme due to the lack of post-translational modification capabilities.[6]

Q3: How do the C-terminal domains of ADAMTS4 influence its activity?

A3: The non-catalytic, C-terminal ancillary domains of ADAMTS4 play a crucial role in regulating its proteolytic activity and substrate specificity.[7] The C-terminal spacer domain, for instance, can mask the enzyme's general proteolytic activity.[7] Deletion of this spacer domain has been shown to alter the enzyme's activity and unmask its ability to cleave other substrates.[7][8] Furthermore, the thrombospondin type 1 motif (TSR) is important for binding to the extracellular matrix and influences substrate specificity.[4]

Q4: What are the primary substrates of ADAMTS4?

A4: ADAMTS4 is a key "aggrecanase," with its primary substrate being aggrecan, a major proteoglycan in articular cartilage.[3][9][10] It is also known to cleave other proteoglycans in the extracellular matrix, including versican and brevican.[4][11] Its role in degrading these substrates implicates it in conditions such as osteoarthritis and central nervous system disorders.[4][9]

Q5: What are the known endogenous inhibitors of ADAMTS4?

A5: The primary endogenous inhibitor of ADAMTS4 is Tissue Inhibitor of Metalloproteinases-3 (TIMP-3).[3][12] TIMP-3 is a potent inhibitor of ADAMTS4's aggrecanase activity. Other TIMPs, such as TIMP-1 and TIMP-2, are significantly less effective at inhibiting ADAMTS4.[12]

Troubleshooting Guides

Expression & Purification

Problem	Possible Cause	Troubleshooting Steps
Low or no expression of full-length ADAMTS4	Suboptimal codon usage in the expression vector.	Optimize the codon usage of the ADAMTS4 gene for the chosen mammalian expression system.[6]
Inefficient transfection.	Optimize transfection protocol (e.g., DNA to reagent ratio, cell density). Use a positive control to verify transfection efficiency.	
Toxicity of the expressed protein to the host cells.	Consider using an inducible expression system to control the timing and level of protein expression.[2] Lowering the expression temperature (e.g., to 30°C) may also help.[6]	
Expressed ADAMTS4 is inactive	Lack of pro-domain cleavage.	Co-express with a proprotein convertase like furin, or treat the purified pro-ADAMTS4 with furin in vitro to facilitate activation.[3]
Misfolding and aggregation.	Lower the expression temperature to slow down protein synthesis and promote proper folding.[6] Add protein folding chaperones to the culture medium.	
Difficulty in purifying ADAMTS4	Protein aggregation.	Perform purification in buffers with high ionic strength (e.g., 300-500 mM NaCl) to minimize non-specific interactions.[6] Include non-ionic detergents (e.g., Tween-20) or glycerol in the purification buffers.

Low protein concentration in the conditioned medium.	Concentrate the conditioned medium before starting the purification process.
Non-specific binding to chromatography resins.	Use a multi-step purification strategy, starting with affinity chromatography (e.g., using a FLAG or His-tag) followed by size-exclusion or ion-exchange chromatography for polishing. [5] [6]

Activity Assays

Problem	Possible Cause	Troubleshooting Steps
No or low activity in the purified ADAMTS4	Enzyme is in an inactive (pro-) form.	Confirm pro-domain cleavage by Western blot. If the pro-form is present, treat with furin.
Incorrect assay buffer conditions.	Ensure the assay buffer has the optimal pH and contains the necessary cofactors (e.g., Zn ²⁺ and Ca ²⁺).	
Presence of inhibitors in the final purified sample.	Dialyze the purified enzyme extensively against the assay buffer to remove any potential co-purified inhibitors.	
High background signal in fluorogenic or colorimetric assays	Substrate instability or degradation.	Run a control with the substrate alone (no enzyme) to check for spontaneous degradation. Store the substrate as recommended by the manufacturer.
Contaminating proteases in the purified sample.	Assess the purity of the enzyme preparation by SDS-PAGE. If necessary, add an additional purification step.	
Interference from compounds in the sample.	If screening inhibitors, test the compounds alone for any intrinsic fluorescence or absorbance at the assay wavelengths. ^[13]	

Experimental Protocols

Expression and Purification of Full-Length ADAMTS4

This protocol describes the expression of full-length, FLAG-tagged human ADAMTS4 in HEK293 cells and its subsequent purification from the conditioned medium.

1. Expression Vector and Cell Culture:

- The cDNA for full-length human ADAMTS4 with a C-terminal FLAG tag is cloned into a mammalian expression vector under the control of a strong promoter (e.g., CMV).
- HEK293 cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

2. Transfection:

- HEK293 cells are transiently transfected with the ADAMTS4 expression vector using a suitable transfection reagent according to the manufacturer's instructions.
- After 24 hours, the medium is replaced with serum-free DMEM.

3. Collection of Conditioned Medium:

- The conditioned medium containing the secreted ADAMTS4 is collected every 48 hours for up to 6 days.
- The collected medium is clarified by centrifugation to remove cells and debris and then stored at -80°C until purification.

4. Purification:

- The conditioned medium is thawed and concentrated using a tangential flow filtration system.
- The concentrated medium is then subjected to affinity chromatography using an anti-FLAG M2 affinity gel.^[5]
- The column is washed extensively with a high-salt buffer (e.g., 50 mM Tris-HCl, 500 mM NaCl, pH 7.4).
- The bound ADAMTS4 is eluted with a buffer containing a competitive FLAG peptide.
- The eluted fractions are analyzed by SDS-PAGE and Western blot to confirm the presence and purity of full-length ADAMTS4.

ADAMTS4 Activity Assay

This protocol describes a general method for measuring ADAMTS4 activity using a fluorogenic peptide substrate.

1. Reagents:

- Purified, active ADAMTS4.
- Fluorogenic ADAMTS4 substrate (e.g., a FRET-based peptide).
- Assay buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35, pH 7.5).
- Positive control: A known active ADAMTS4 preparation.
- Negative control: Assay buffer without enzyme.
- Inhibitor control: A known ADAMTS4 inhibitor (e.g., TIMP-3).

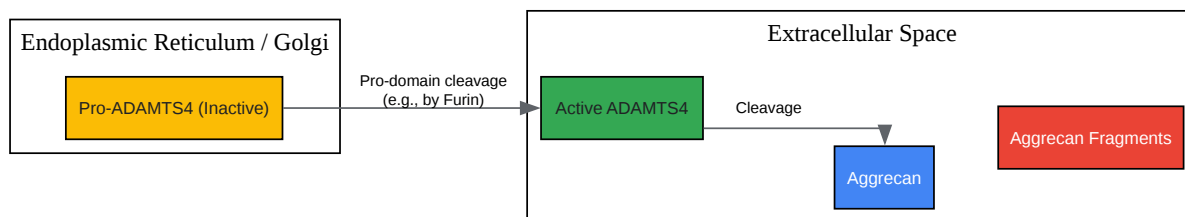
2. Assay Procedure:

- The assay is performed in a 96-well black microplate.
- A standard curve is generated using a fluorescent standard to convert relative fluorescence units (RFU) to product concentration.
- The purified ADAMTS4 is diluted to the desired concentration in the assay buffer.
- The fluorogenic substrate is added to each well to initiate the reaction.
- The fluorescence intensity is measured kinetically over time at the appropriate excitation and emission wavelengths for the specific substrate.

3. Data Analysis:

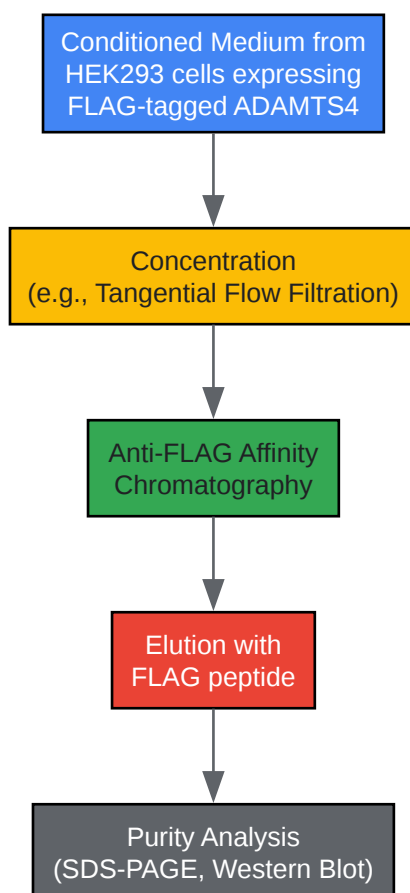
- The initial reaction velocity (rate of fluorescence increase) is calculated for each sample.
- The activity of the ADAMTS4 preparation is determined by comparing its reaction velocity to the standard curve.

Visualizations



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Caption: Proteolytic activation of ADAMTS4 and subsequent cleavage of its substrate, aggrecan.



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Caption: A typical workflow for the purification of FLAG-tagged ADAMTS4.

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